molecular formula C11H12Cl3N3O2 B5579527 2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide

2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide

Cat. No. B5579527
M. Wt: 324.6 g/mol
InChI Key: FSKUDLKFQJFSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide involves complex chemical processes. In a study on nicotinic acid derivatives, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized. Some exhibited significant herbicidal activity, demonstrating the potential of these compounds in agricultural applications (Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of related nicotinamide derivatives has been explored in various studies. One study analyzed the molecular and crystal structures of 2-chloro-N-(nitrophenyl)nicotinamides, revealing complex hydrogen bonding and molecular interactions (de Souza et al., 2005).

Chemical Reactions and Properties

Nicotinamide derivatives exhibit diverse chemical reactions and properties. For instance, studies on nicotinamide N-oxide reactions revealed various products depending on the reaction conditions, indicating the compound's chemical versatility (Prachayasittikul & Bauer, 1985).

Physical Properties Analysis

The physical properties of nicotinamide and its derivatives can be complex. In a study on nicotinamide and picolinamide, their aggregation behavior was investigated using spectroscopy, showing different vibrational dynamics in dimers (Borba et al., 2008).

Scientific Research Applications

Nicotinamide in Plant Metabolism

Research on the metabolism of nicotinamide in plants, including Arabidopsis thaliana, Oryza sativa, and Lotus japonicus, reveals its use for pyridine nucleotide synthesis after conversion to nicotinic acid. Nicotinamide is incorporated into trigonelline and nicotinic acid 1N-glucoside, indicating its role in plant growth and metabolism (Matsui et al., 2007).

Nicotinamide Derivatives in Mammals, Insects, and Bacteria

A study from 1947 explored the utilization of nicotinamide derivatives by mammals, insects, and bacteria, demonstrating the broad biological significance and metabolic pathways involving nicotinamide and its derivatives (Ellinger, Fraenkel, & Abdel Kader, 1947).

Nicotinamide in Disease Treatment and Prevention

Nicotinamide's role extends to clinical care, where it influences oxidative stress and modulates pathways related to cellular survival and death, showing potential for treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Herbicidal Activity of Nicotinamide Derivatives

The synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid and their herbicidal activity against various plants highlight the potential agricultural applications of nicotinamide derivatives (Yu et al., 2021).

Microbial Degradation of Nicotinamide

A novel strain of Alcaligenes sp. capable of utilizing nicotinamide as its sole carbon, nitrogen, and energy source was identified, shedding light on the microbial degradation pathways of nicotinamide and its environmental impact (Hu et al., 2019).

properties

IUPAC Name

2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3N3O2/c1-3-17(4-2)11(19)16-10(18)8-6(12)5-7(13)15-9(8)14/h5H,3-4H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKUDLKFQJFSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trichloro-N-(diethylcarbamoyl)pyridine-3-carboxamide

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